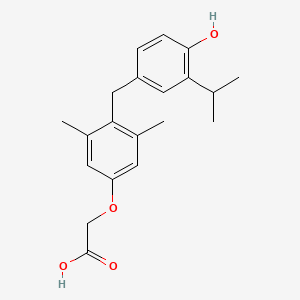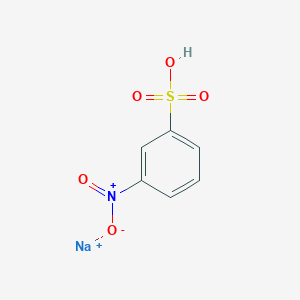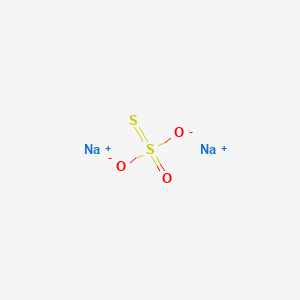
Sotetsuflavone
Vue d'ensemble
Description
La sotétsuflavone est un flavonoïde naturel dérivé de la plante Cycas revoluta. Elle a suscité un intérêt considérable en raison de ses propriétés anticancéreuses potentielles, notamment dans le traitement du cancer du poumon non à petites cellules. La sotétsuflavone est connue pour sa capacité à induire l'autophagie et l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la recherche et les applications thérapeutiques supplémentaires .
Applications De Recherche Scientifique
Sotetsuflavone has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound has shown significant anti-cancer activity, particularly in non-small cell lung cancer. .
Biological Studies: The compound’s ability to modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, makes it a valuable tool for studying cellular processes and disease mechanisms
Pharmaceutical Development: This compound’s unique properties have led to its exploration as a potential therapeutic agent for various diseases, including cancer and viral infections.
Mécanisme D'action
Target of Action
Sotetsuflavone, a naturally derived flavonoid, has been found to interact with several key targets in the body. These include ABCB1 , AURKA , CDK1 , HDAC6 , MET , and MMP3 . These targets are highly expressed in pancreatic cancer tissues compared to normal tissues . These targets play a crucial role in the regulation of cancer-related signaling pathways .
Mode of Action
This compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the activities of these targets . For instance, this compound was found to interact with Trp2023, Glu2014, and Met2010 of mTOR through hydrogen bond interactions .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to block the PI3K/Akt/mTOR signaling pathway , which is crucial in the regulation of cell growth and survival. By blocking this pathway, this compound induces autophagy in non-small cell lung cancer (NSCLC) cells . Additionally, it has been found to reverse epithelial-mesenchymal transition (EMT), a critical process of tumor invasion and metastasis .
Result of Action
This compound has been found to inhibit the growth of A549 cells by up-regulating intracellular ROS levels and causing the mitochondrial membrane potential to collapse . It induces G0/G1 phase arrest and endogenous apoptosis . Furthermore, it inhibits proliferation, migration, and invasion of NSCLC cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, hypoxia can promote angiogenesis factors, which could potentially influence the action of this compound . .
Analyse Biochimique
Biochemical Properties
Sotetsuflavone interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to induce apoptosis by increasing the levels of expression of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, and decreasing levels of expression of Bcl-2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells . It also influences cell function by inducing autophagy, which plays a cytoprotective effect on apoptosis in NSCLC .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces autophagy in NSCLC cells by blocking the PI3K/Akt/mTOR signaling pathway . It also increases the expression of certain apoptosis-related proteins and decreases the expression of anti-apoptotic proteins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La sotétsuflavone peut être synthétisée par diverses méthodes, notamment l'extraction de sources naturelles et la synthèse chimique. Le processus d'extraction implique généralement l'utilisation de solvants pour isoler le composé de la matière végétale. Une méthode consiste à extraire la médecine traditionnelle chinoise Herba Selaginellae, suivie d'une filtration, d'une concentration et d'une nouvelle extraction pour obtenir de la sotétsuflavone avec une pureté supérieure à 90% .
Méthodes de production industrielle
La production industrielle de sotétsuflavone peut impliquer des processus d'extraction à grande échelle, utilisant des techniques avancées pour garantir un rendement et une pureté élevés. Les détails spécifiques des méthodes de production industrielle sont souvent propriétaires et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions
La sotétsuflavone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la sotétsuflavone comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température, la pression et le choix du solvant, dépendent de la réaction et du produit souhaités.
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant la sotétsuflavone comprennent divers dérivés ayant une activité biologique accrue. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles dans le traitement du cancer et d'autres domaines médicaux .
Applications de la recherche scientifique
La sotétsuflavone a été largement étudiée pour ses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines des principales applications comprennent :
Recherche sur le cancer : La sotétsuflavone a montré une activité anticancéreuse significative, en particulier dans le cancer du poumon non à petites cellules. .
Études biologiques : La capacité du composé à moduler diverses voies de signalisation, telles que la voie PI3K/Akt/mTOR, en fait un outil précieux pour l'étude des processus cellulaires et des mécanismes de la maladie
Développement pharmaceutique : Les propriétés uniques de la sotétsuflavone ont conduit à son exploration en tant qu'agent thérapeutique potentiel pour diverses maladies, notamment le cancer et les infections virales.
Mécanisme d'action
La sotétsuflavone exerce ses effets par le biais de multiples mécanismes, principalement en modulant les principales voies de signalisation impliquées dans la survie cellulaire, la prolifération et l'apoptose. Il a été démontré que le composé bloque la voie de signalisation PI3K/Akt/mTOR, ce qui conduit à l'induction de l'autophagie et de l'apoptose dans les cellules cancéreuses . De plus, la sotétsuflavone peut inhiber la transition épithéliale-mésenchymateuse, supprimant ainsi l'invasion et la métastase des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
La sotétsuflavone est unique parmi les flavonoïdes en raison de ses puissantes propriétés anticancéreuses et de sa capacité à moduler plusieurs voies de signalisation. Les composés similaires comprennent :
Hinokiflavone : Un autre flavonoïde ayant une activité anticancéreuse potentielle, en particulier pour inhiber les infections virales.
Amentoflavone : Connue pour ses propriétés antivirales et anticancéreuses, l'amentoflavone présente des similitudes structurales avec la sotétsuflavone.
Mulberroside C : Un composé ayant des applications thérapeutiques potentielles dans le cancer et d'autres maladies.
Ces composés, bien que similaires en structure, diffèrent par leurs activités biologiques et leurs mécanismes d'action spécifiques, soulignant l'unicité de la sotétsuflavone dans la recherche scientifique et les applications thérapeutiques.
Propriétés
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVLHZEBAXHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103517 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2608-21-1 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotetsuflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTETSUFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
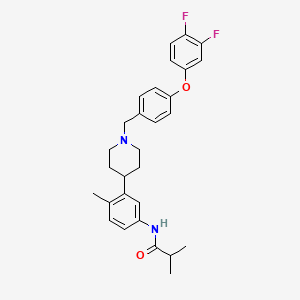

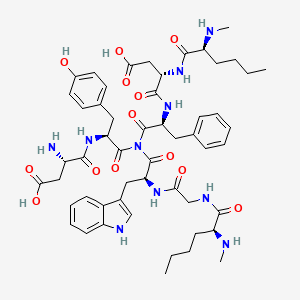
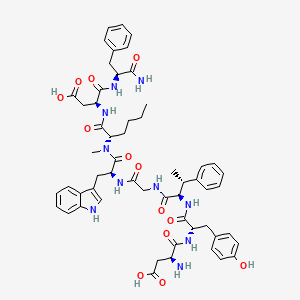
![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)

